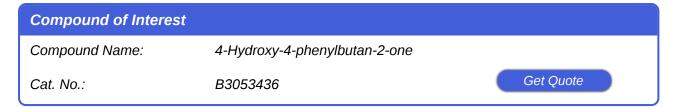


Technical Guide: Physical and Chemical Properties of 4-hydroxy-4-phenylbutan-2-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-4-phenylbutan-2-one, a β-hydroxy ketone, is a molecule of significant interest in organic synthesis. It serves as a key intermediate in the formation of various organic compounds, including benzofuran derivatives. Its structure, featuring both a hydroxyl and a ketone functional group, allows for a variety of chemical transformations. This document provides a comprehensive overview of the known physical and chemical properties of **4-hydroxy-4-phenylbutan-2-one**, detailed experimental protocols for its synthesis and characterization, and graphical representations of its synthesis workflow and reaction mechanism.

Chemical and Physical Properties

The physical and chemical properties of **4-hydroxy-4-phenylbutan-2-one** are summarized in the table below. It is important to note that while some properties are well-documented, experimental values for melting and boiling points are not consistently reported in the literature. The compound is typically described as a colorless oil or a white crystalline solid.



Property	Value
Molecular Formula	C10H12O2
Molecular Weight	164.20 g/mol
CAS Number	5381-93-1 (racemic), 86734-69-2 ((4S)-enantiomer)[1]
Appearance	Colorless oil or white crystalline solid
Melting Point	Not available in cited literature
Boiling Point	Not available in cited literature
Density	1.079-1.089 g/cm³ at 20°C (for the isomer 3-hydroxy-4-phenylbutan-2-one)[2]
Solubility	Soluble in non-polar solvents and ethanol; insoluble in water (for the isomer 3-hydroxy-4-phenylbutan-2-one)[2]
pKa (strongest acidic)	14.3 (predicted)
pKa (strongest basic)	-3.5 (predicted)

Spectral Data

- ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.27 (m, 5H, Ar-H), 5.15 (dd, J = 8.1, 4.5 Hz, 1H, CH-OH), 3.45 (br s, 1H, OH), 2.85 (d, J = 6.3 Hz, 2H, CH₂), 2.18 (s, 3H, CH₃).
- ¹³C NMR (75 MHz, CDCl₃) δ (ppm): 208.9, 142.7, 128.5, 127.5, 125.6, 69.8, 52.1, 30.8.
- Infrared (IR) (neat) ν (cm⁻¹): 3430 (O-H), 3030 (C-H, aromatic), 2925 (C-H, aliphatic), 1710 (C=O), 1600, 1495 (C=C, aromatic).
- Mass Spectrometry (GC-MS): m/z (%) 164 (M+, 10), 146 (25), 131 (40), 105 (100), 77 (50).
 [1][3]

Experimental Protocols



The most common method for the synthesis of **4-hydroxy-4-phenylbutan-2-one** is the aldol condensation of benzaldehyde and acetone.[4][5][6]

Synthesis of 4-hydroxy-4-phenylbutan-2-one

Materials:

- Benzaldehyde
- Acetone
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Procedure:

- A solution of sodium hydroxide (10% w/v) is prepared by dissolving NaOH in deionized water and cooling to 0-5 °C in an ice bath.
- A mixture of benzaldehyde (1 equivalent) and acetone (10 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled in an ice bath, and the cold NaOH solution is added dropwise to the benzaldehyde-acetone mixture with vigorous stirring over a period of 30 minutes.
- The reaction mixture is stirred at room temperature for 2 hours.
- The reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutralized (pH ~7).
- The aqueous layer is extracted three times with diethyl ether.

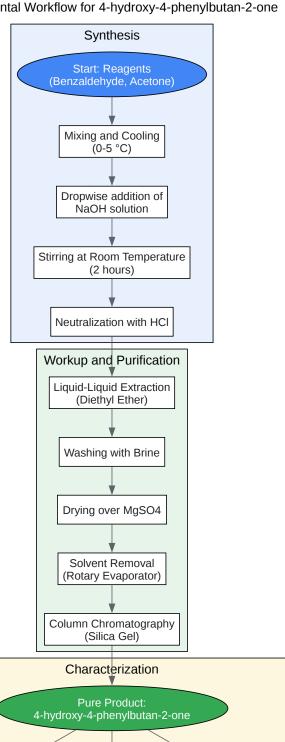


- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure **4-hydroxy-4-phenylbutan-2-one**.

Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the reference spectra.

Visualizations Synthesis and Characterization Workflow





Experimental Workflow for 4-hydroxy-4-phenylbutan-2-one

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IR Spectroscopy

Mass Spectrometry

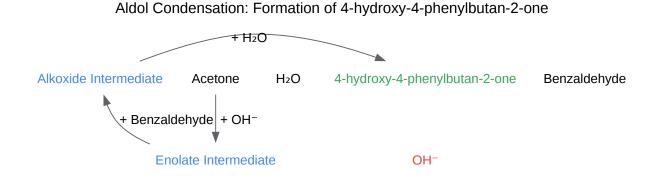
Caption: Workflow for the synthesis and characterization of **4-hydroxy-4-phenylbutan-2-one**.

NMR Spectroscopy

(1H, 13C)



Aldol Condensation Reaction Mechanism



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Caption: Mechanism of the base-catalyzed aldol condensation to form **4-hydroxy-4-phenylbutan-2-one**.

Biological Activity

Currently, there is limited information in the public domain regarding the specific biological activities or signaling pathways of **4-hydroxy-4-phenylbutan-2-one** itself. However, it is a known precursor in the synthesis of various heterocyclic compounds, some of which may exhibit biological effects. For instance, certain benzofuran derivatives synthesized from this compound have been investigated for their potential anti-inflammatory properties. Further research is required to elucidate any direct biological roles of **4-hydroxy-4-phenylbutan-2-one**.

Conclusion

4-hydroxy-4-phenylbutan-2-one is a valuable building block in organic chemistry. This guide has provided a detailed summary of its physical and chemical properties, a reliable experimental protocol for its synthesis, and clear visual representations of the synthetic workflow and reaction mechanism. While some physical data, such as melting and boiling points, remain to be experimentally determined and reported, the information provided herein



serves as a comprehensive resource for researchers and professionals working with this compound.

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